molecular formula C19H17N3OS B4554935 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea

1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea

Cat. No.: B4554935
M. Wt: 335.4 g/mol
InChI Key: HXWRRNFFOQYTFF-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea is a thiourea derivative characterized by a 6-methylpyridin-2-yl group and a 4-phenoxyphenyl substituent linked via a thiourea (-NCS-N-) bridge. Thiourea derivatives are renowned for their versatility in medicinal chemistry, exhibiting antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-14-6-5-9-18(20-14)22-19(24)21-15-10-12-17(13-11-15)23-16-7-3-2-4-8-16/h2-13H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWRRNFFOQYTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 6-methyl-2-aminopyridine with 4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Activity

Thiourea derivatives, including 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea, have shown promising antifungal activity. Research indicates that compounds with pyridyl and phenoxyphenyl moieties can inhibit fungal growth effectively, making them candidates for developing antifungal agents. In vitro studies have demonstrated their efficacy against various fungal strains, suggesting a mechanism that may disrupt fungal cell wall synthesis or function.

Cardiac Function Studies

This compound is also of interest in cardiovascular research. It has been linked to the modulation of the human ether-à-go-go-related gene (hERG) channel, which plays a crucial role in cardiac action potentials. Studies involving isolated guinea pig ventricular cardiac myocytes have shown that the compound can shorten action potential duration in a concentration-dependent manner. This suggests its potential use in understanding cardiac function and the development of treatments for arrhythmias.

Crystal Structure Analysis

The structural characteristics of this compound have been elucidated through single-crystal X-ray diffraction studies. These studies reveal a synperiplanar conformation between the thiocarbonyl and pyridine groups, indicating stability due to intramolecular hydrogen bonding (N—H⋯N). Additionally, intermolecular interactions such as N—H⋯S and C—H⋯O contribute to the crystal packing and may influence biological interactions.

Potential Neuroprotective Properties

Research into thiourea derivatives has also suggested neuroprotective properties. Compounds similar to this compound have demonstrated antioxidant activity by inhibiting reactive oxygen species (ROS) in vivo. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Summary of Applications

Application AreaDescriptionReferences
Antifungal ActivityEffective against various fungal strains; disrupts cell wall synthesis.
Cardiac FunctionModulates hERG channel activity; shortens action potential duration.
Structural AnalysisReveals stable conformation and significant intermolecular interactions through X-ray diffraction.
Neuroprotective PropertiesExhibits antioxidant activity; potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway or cell cycle regulation.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Structural Features and Reactivity

The compound’s structure combines aromatic systems with polarizable sulfur and nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions. Key features include:

  • 4-Phenoxyphenyl group: The ether linkage increases solubility compared to non-polar aryl groups, while the phenoxy moiety may contribute to π-system interactions in biological systems .
  • Thiourea core : Facilitates hydrogen bonding with proteins or nucleic acids, a common mechanism in enzyme inhibition .

Comparison with Similar Thiourea Derivatives

Substituent Effects on the Pyridine Ring

Compound Name Pyridine Substituent Biological Activity Key Differences
1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea 2-Chloro, 3-position Antibacterial activity Chlorine increases electronegativity, altering target binding compared to methyl.
1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea 6-Methyl, 2-position Antioxidant and antitumor activity Benzoyl group introduces additional steric bulk, reducing solubility.
Target Compound 6-Methyl, 2-position Hypothesized enzyme inhibition Methyl enhances lipophilicity without significant steric hindrance.

Aryl Group Variations

Compound Name Aryl Substituent Biological Activity Key Differences
1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea 4-Bromophenyl Anti-cancer activity Bromine’s electron-withdrawing effect may reduce metabolic stability vs. phenoxy.
1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea 4-Methoxyphenyl Enhanced solubility and enzyme inhibition Methoxy groups improve solubility but lack the π-extended system of phenoxy.
Target Compound 4-Phenoxyphenyl Potential multi-target activity Phenoxy group balances solubility and aromatic interactions.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Metabolic Stability (t½, h)
1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea 3.2 0.15 2.1
1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea 2.8 0.08 3.5
Target Compound (Predicted) 3.5 0.10 4.0

Q & A

Q. What are the optimal synthetic routes for 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling 6-methylpyridin-2-amine with 4-phenoxyphenyl isothiocyanate under anhydrous conditions. Key steps include:

  • Solvent Selection : Use dry DMF or THF to minimize side reactions (e.g., hydrolysis of isothiocyanate).
  • Temperature Control : Maintain 0–5°C during initial mixing to suppress competing pathways, followed by gradual warming to room temperature.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are critical for characterizing this thiourea derivative?

Methodological Answer:

  • Spectroscopy :
    • FTIR : Confirm the presence of thiourea C=S stretch (1200–1250 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) .
    • NMR : 1^1H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.4–2.6 ppm). 13^13C NMR identifies thiourea carbons (δ 170–180 ppm) .
  • X-ray Diffraction : Single-crystal analysis reveals planarity of the thiourea core and dihedral angles between aromatic rings, critical for understanding intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Parameterize the thiourea’s sulfur atom for hydrogen-bond acceptor properties.
  • MD Simulations : Conduct 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .
  • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Reproducibility : Perform triplicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains variability in efficacy .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing 4-phenoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric groups responsible for activity .

Q. How can environmental fate studies evaluate the compound’s ecological impact?

Methodological Answer:

  • Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Look for sulfonic acid or phenolic byproducts.
  • Soil Sorption : Use batch equilibrium experiments with varying soil pH (4–8) to measure KdK_d (sorption coefficient). Correlate with logPP (octanol-water partition coefficient) .
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) to assess ecological risk .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this thiourea derivative?

Methodological Answer:

  • Crystallographic SAR : Compare X-ray structures of analogs (e.g., 1-(4-methylbenzoyl)-3-phenylthiourea) to identify critical bond lengths (e.g., C=S vs. C=O) influencing bioactivity .
  • QSAR Modeling : Train models using descriptors like polar surface area, H-bond donors/acceptors, and molar refractivity. Validate with experimental IC₅₀ datasets .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}) to targets, linking structural features to residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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